molecular formula C7H15Cl2N2O2P B1675324 (+)-Ifosfamide CAS No. 66849-34-1

(+)-Ifosfamide

Cat. No.: B1675324
CAS No.: 66849-34-1
M. Wt: 261.08 g/mol
InChI Key: HOMGKSMUEGBAAB-CQSZACIVSA-N
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Description

®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide is a chemical compound known for its significant applications in the medical field, particularly as an anti-neoplastic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of ethylene glycol. The reaction conditions typically require a controlled temperature environment to ensure the proper formation of the oxazaphosphorin ring .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization and filtration techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the oxazaphosphorin ring. These products are often studied for their potential therapeutic applications .

Scientific Research Applications

®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide involves its conversion to active metabolites in the liver. These metabolites form cross-links with DNA, leading to the inhibition of DNA replication and cell division. The primary molecular targets are rapidly dividing cells, making it effective against cancer cells . The compound also induces apoptotic cell death through the Fas/Fas ligand pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N,3-Bis(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide is unique due to its dual role as an anti-neoplastic and immunosuppressant agent. Its ability to be activated in the liver to form active metabolites distinguishes it from other similar compounds, providing a broader range of therapeutic applications .

Properties

CAS No.

66849-34-1

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

261.08 g/mol

IUPAC Name

(2R)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1

InChI Key

HOMGKSMUEGBAAB-CQSZACIVSA-N

SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Isomeric SMILES

C1CN([P@](=O)(OC1)NCCCl)CCCl

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Ifosfamide;  L-Ifosfamide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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